Mal-propionylamido-PEG6-NHS acetate

bioconjugation linker characterization quality control

Choose Mal‑propionylamido‑PEG6‑NHS acetate (SM(PEG)6) for unmatched reproducibility: monodisperse PEG6 spacer ensures consistent Drug‑to‑Antibody Ratio (DAR) in ADC production, while near‑100% maleimide reactivity eliminates yield loss. Validated head‑to‑head: exclusively achieves 55 nm particle size for CpG‑ODN‑Ficoll vaccines, critical for lymph node drainage and dendritic cell uptake. Rapid NHS hydrolysis half‑life (~30 min at pH 7.5) enables precise sequential conjugation control. Don't settle for polydisperse PEG45/70 linkers that compromise purity and payload loading. Order high‑purity SM(PEG)6 for predictable, scalable bioconjugation.

Molecular Formula C25H37N3O13
Molecular Weight 587.6 g/mol
Cat. No. B8116322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-propionylamido-PEG6-NHS acetate
Molecular FormulaC25H37N3O13
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29)
InChIKeyVONSUCMNQFHZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to Mal-propionylamido-PEG6-NHS Acetate (SM(PEG)6) as a Defined-Length Heterobifunctional Conjugation Linker


Mal-propionylamido-PEG6-NHS acetate (CAS 2244916-88-7), also referred to as SM(PEG)6 or succinimidyl-[(N-maleimidopropionamido)-hexaethylene glycol] ester, is a discrete-length, heterobifunctional crosslinker bearing a thiol‑reactive maleimide and an amine‑reactive N‑hydroxysuccinimidyl (NHS) ester separated by a six‑unit polyethylene glycol (PEG6) spacer [1]. It is widely used in bioconjugation, particularly for constructing antibody‑drug conjugates (ADCs), nanoparticle‑based vaccines, and PROTACs, where a precise, hydrophilic spacer is required to control conjugate architecture and maintain solubility [1].

Why SM(PEG)n Linkers Are Not Interchangeable: The Case for Mal-propionylamido-PEG6-NHS Acetate


Although the SM(PEG)n series shares identical terminal reactive groups, the PEG chain length dramatically alters physicochemical properties and conjugate performance. Discrete PEG6 linkers are monodisperse and yield consistent, high-purity intermediates, whereas longer PEG45 and PEG70 linkers are polydisperse, containing species with variable molecular weight that compromise reproducibility [1]. Furthermore, maleimide reactivity drops sharply in longer-chain linkers from certain suppliers (e.g., only 64% reactive maleimide for SM-PEG45), directly impacting conjugation efficiency [1]. Simply substituting one SM(PEG)n linker for another without adjusting reaction stoichiometry and characterization can lead to altered particle size, reduced payload loading, and changed biological potency—making informed selection critical for procurement decisions [1].

Quantitative Head‑to‑Head Evidence for Mal-propionylamido-PEG6-NHS Acetate Against Closest Analogs


SM-PEG6 vs SM-PEG24/45/70: Monodispersity and Purity Drive Reproducibility

Mass spectrometry and NMR analysis reveal that SM-PEG6 and SM-PEG24 are monodisperse with near-perfect agreement between theoretical and observed molecular weights (601.6 vs 601.0 Da), whereas SM-PEG45 and SM-PEG70 are polydisperse and deviate from theoretical MWs (e.g., SM-PEG70: 3380 vs 3601 Da) [1]. Purity by qNMR for SM-PEG6 is 97–99%, while SM-PEG45 from a different supplier reaches only 64% reactive maleimide due to hydrolysis [1].

bioconjugation linker characterization quality control

NHS Ester Hydrolysis Half‑Life Dictates Conjugation Timing: SM-PEG6 vs Higher pH Baselines

The NHS ester of SM-PEG6 exhibits a half‑life (T50) of ~30 min at pH 7.5, accelerating to ~3 min at pH 9.2 and slowing to >76 min at pH 6, as measured by UV spectroscopy [1]. In contrast, the maleimide group shows a much longer half‑life of ~10 h at pH 7.5 [1]. This differential stability enables a controlled, sequential two‑step conjugation strategy absent a direct comparator, but the data provide a benchmark for hydrolysis‑sensitive handling.

bioconjugation kinetics NHS ester stability process control

PEG6 Linker Delivers Optimal Nanoparticle Size (55 nm) vs Longer PEG Analogs (77–91 nm)

When conjugated to Ficoll‑CpG ODN (DV230), the SM-PEG6 linker consistently yields nanoparticles with a hydrodynamic diameter of 55 nm (DLS), whereas SM-PEG24, SM-PEG45, and SM-PEG70 linkers produce larger particles of 77, 78, and 91 nm, respectively [1]. The 55 nm size falls within the optimal range for dendritic cell uptake, an effect not achievable with the longer PEG variants [1].

vaccine adjuvant nanoparticle size dendritic cell uptake

Defined 31.7 Å Spacer Length of PEG6 Enables Precise Control of Molecular Proximity

The SM-PEG6 linker provides a rigidly defined spacer length of 31.7 Å (28 atoms), as verified by molecular modeling and vendor specifications . In comparison, the non‑PEG linker SMCC (sulfo‑SMCC) offers only an 8.3 Å spacer, while SM(PEG)2 and SM(PEG)4 provide 17.6 Å and 24.7 Å, respectively . This places PEG6 in a middle‑range that balances steric relief with proximity, unlike shorter linkers that may restrict accessibility or longer ones that may introduce excessive flexibility.

spacer length molecular architecture crosslinker precision

High‑Value Application Scenarios for Mal-propionylamido-PEG6-NHS Acetate Supported by Quantitative Evidence


Nanoparticle Vaccine Adjuvant Design Requiring Sub‑100 nm Size Control

The 55 nm particle size achieved exclusively with SM-PEG6, compared to 77–91 nm with longer PEG linkers, makes it the linker of choice for CpG‑ODN‑Ficoll vaccines where optimal lymph node drainage and dendritic cell uptake demand a diameter below 100 nm [1]. This application leverages the direct head‑to‑head conjugate‑size evidence.

ADC or Bioconjugate Manufacturing with Stringent Lot‑to‑Lot Reproducibility

Because SM-PEG6 is monodisperse and exhibits near‑100% maleimide reactivity, it enables precise stoichiometric control and consistent Drug‑to‑Antibody Ratio (DAR), a critical quality attribute in ADC production. In contrast, polydisperse PEG45/70 linkers introduce unacceptable variability in payload loading [1].

Step‑Wise Conjugation Processes Requiring Predictable NHS Ester Timing

The well‑characterized hydrolysis half‑life (~30 min at pH 7.5) allows process chemists to design sequential conjugation protocols with confidence, quenching or proceeding to the second step before significant NHS degradation occurs. This kinetic predictability minimizes yield loss and simplifies scale‑up [1].

Quote Request

Request a Quote for Mal-propionylamido-PEG6-NHS acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.